molecular formula C7H8O4 B1281474 Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 56842-95-6

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Cat. No.: B1281474
CAS No.: 56842-95-6
M. Wt: 156.14 g/mol
InChI Key: SBLRPOGZAJTJEG-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: is a unique and highly strained bicyclic compound. It consists of a bicyclo[1.1.1]pentane core with two carboxylic acid groups attached at the 1 and 3 positions. This compound has garnered significant interest in the field of medicinal chemistry due to its potential as a bioisostere for phenyl rings, which can improve the physicochemical properties of drug molecules.

Biochemical Analysis

Biochemical Properties

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to act as a substrate for certain carboxylase enzymes, facilitating the formation of carboxylated derivatives. Additionally, this compound can bind to specific protein receptors, modulating their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s rigid structure allows it to fit into enzyme active sites, either blocking substrate access or facilitating catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carboxylation reactions. It interacts with enzymes such as carboxylases and decarboxylases, facilitating the conversion of substrates into carboxylated products. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues. For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various organs. Additionally, the compound’s distribution can be influenced by its interactions with cellular transporters, which regulate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

The industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but is optimized for larger scales. The use of continuous flow photochemical reactors and batch processing for the haloform reaction allows for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Alcohols and other reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable reagent in click chemistry and other synthetic methodologies .

Biology and Medicine:

In medicinal chemistry, this compound is employed as a bioisostere for phenyl rings. This substitution can enhance the solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates .

Industry:

The compound is used in the production of polymers and other materials. Its rigid and strained structure imparts unique mechanical properties to the resulting materials .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound without the carboxylic acid groups.

    Cubane: Another highly strained bicyclic compound with a cubic structure.

    Adamantane: A tricyclic compound with a similar rigid structure.

Uniqueness:

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is unique due to its combination of a highly strained bicyclic core and the presence of two carboxylic acid groups. This combination imparts unique reactivity and physicochemical properties that are not found in other similar compounds .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLRPOGZAJTJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56842-95-6
Record name bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for BCP?

A1: BCP synthesis has been significantly improved in recent years. A practical approach involves a two-step process: a photochemical [, ] addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction to yield BCP []. This method allows for large-scale production, achieving kilogram quantities of the BCP precursor within a day [].

Q2: How does halogenation affect the properties of BCP?

A2: Studies show that radical chlorination of BCP is remarkably selective [, ]. Up to four chlorine atoms can be introduced at specific bridgehead positions without disrupting the strained cage structure []. This halogenation significantly influences the molecule's acidity (pKa values) and strain energy. For instance, tetrachlorination drastically increases the strain energy due to Cl-Cl repulsions [].

Q3: What are the potential applications of BCP in materials science?

A3: BCP's rigid, three-dimensional structure makes it a valuable building block for Metal-Organic Frameworks (MOFs) []. Incorporating BCP as a linker in MOFs like NU-2002, which is isostructural to MIL-53, leads to controlled pore sizes and limited structural breathing []. This property is advantageous for applications requiring precise molecular separations, such as separating hexane isomers [].

Q4: How does the structure of BCP influence its NMR spectra?

A4: Bridge-fluorinated derivatives of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, obtained via direct fluorination of BCP derivatives, exhibit diverse NMR spectra []. The (1)H, (13)C, and (19)F NMR chemical shifts and coupling constants are significantly influenced by the fluorine substitution pattern []. This information allows for detailed structural characterization of various BCP derivatives.

Q5: Are there any computational studies on BCP derivatives?

A5: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the properties and reactivity of BCP derivatives. For example, DFT methods accurately predict pKa values for various bridge-halogenated BCPs []. Additionally, DFT calculations help rationalize the selectivity observed during halogenation reactions and provide insights into the relative strain energies of different isomers [].

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